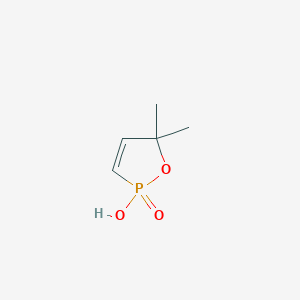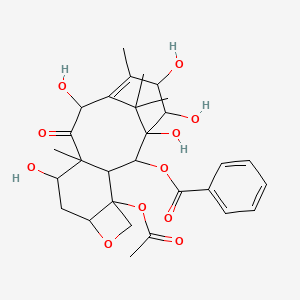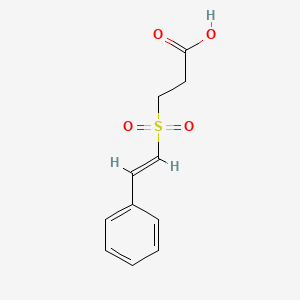
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique combination of oxygen and phosphorus in the ring structure imparts distinctive chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with alkyldichlorophosphines, which yields 3-chloro-1,2-oxaphospholane-2-oxide. This intermediate undergoes isomerization followed by dehydrochlorination to form the desired 1,2-oxaphosphole derivative . Another method involves the electrophilic addition to 1,2-alkadiene- and alkatrienephosphonate derivatives, which is a straightforward and efficient synthetic strategy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of synthetic route depends on factors such as yield, cost, and availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, benzenesulfenyl, and benzeneselenenyl chlorides . The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and the use of solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions include various substituted oxaphosphole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Mécanisme D'action
The mechanism of action of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit hydrolytic enzymes by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, its anticancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Oxaphosphole: A simpler analog without the hydroxy and dimethyl substituents.
2,5-Dihydro-1,2-oxaphosphole-2-oxide: A closely related compound with similar structural features.
Phosphorylated Allenes: Precursors used in the synthesis of various oxaphosphole derivatives.
Uniqueness
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
59474-16-7 |
|---|---|
Formule moléculaire |
C5H9O3P |
Poids moléculaire |
148.10 g/mol |
Nom IUPAC |
2-hydroxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7) |
Clé InChI |
BPJODSLPXVSHQO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CP(=O)(O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)



![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)

